molecular formula C14H18ClNO4S B3421878 rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate CAS No. 2307772-89-8

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No. B3421878
CAS RN: 2307772-89-8
M. Wt: 331.8 g/mol
InChI Key: OMNJXTVZOXPPOW-OLZOCXBDSA-N
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Description

“rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate” is a chemical compound with the CAS Number: 2307772-89-8 . It has a molecular weight of 331.82 . The IUPAC name for this compound is benzyl ((1S,3R)-3-((chlorosulfonyl)methyl)cyclopentyl)carbamate .


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Carbamates like “this compound” can be synthesized through various reactions . For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.82 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves the reaction of benzylamine with (1R,3S)-3-[(chlorosulfonyl)methyl]cyclopent-4-ene-1-carboxylic acid, followed by the addition of carbonyldiimidazole and benzyl chloroformate to form the final product.", "Starting Materials": [ "Benzylamine", "(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopent-4-ene-1-carboxylic acid", "Carbonyldiimidazole", "Benzyl chloroformate" ], "Reaction": [ "Step 1: Benzylamine is reacted with (1R,3S)-3-[(chlorosulfonyl)methyl]cyclopent-4-ene-1-carboxylic acid in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out at room temperature for several hours to form the intermediate benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate.", "Step 2: Carbonyldiimidazole is added to the reaction mixture to activate the carboxylic acid group of the intermediate. The reaction is carried out at room temperature for several hours to form the activated intermediate.", "Step 3: Benzyl chloroformate is added to the reaction mixture to form the final product, rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate. The reaction is carried out at room temperature for several hours and the product is purified by column chromatography." ] }

CAS RN

2307772-89-8

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[(1S,3R)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1

InChI Key

OMNJXTVZOXPPOW-OLZOCXBDSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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